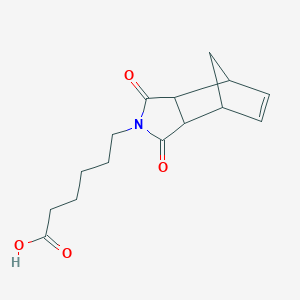

6-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)hexanoic acid

Description

This compound features a hexanoic acid backbone substituted at the 6-position with a bicyclic methanoisoindole moiety (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl). The norbornene-derived core introduces rigidity, while the carboxylic acid terminus enables conjugation or salt formation, making it useful in polymer chemistry and drug design . Synthetically, it is prepared via coupling reactions between activated norbornene dicarboximide derivatives and aminohexanoic acid precursors, often involving Boc deprotection and amide bond formation .

Properties

IUPAC Name |

6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-11(18)4-2-1-3-7-16-14(19)12-9-5-6-10(8-9)13(12)15(16)20/h5-6,9-10,12-13H,1-4,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWZRFZAOPGTPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)hexanoic acid typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

Step 1: Formation of the methanoisoindole core through cyclization reactions.

Step 2: Introduction of the hexanoic acid chain via alkylation or acylation reactions.

Step 3: Final purification and characterization of the compound using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

Substitution: Replacement of specific atoms or groups with other functional groups.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions may include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: As a potential therapeutic agent for treating specific diseases.

Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities:

Key Observations :

- Chain Length: The hexanoic acid chain in the target compound provides greater hydrophilicity and flexibility compared to propanoic acid derivatives .

- Functional Groups : Benzoic acid derivatives (e.g., ) exhibit aromatic π-π interactions, while carbonate esters (e.g., ) enhance stability for protective group strategies.

- Biological Relevance : Hydrophilic substituents (e.g., hydroxyhexyl in ) improve solubility, critical for drug delivery applications.

Yield Comparison :

Physicochemical Properties

Notes:

- The hexanoic acid chain balances lipophilicity (LogP ~1.5) and water solubility, ideal for biomedical applications.

- Aromatic derivatives (e.g., ) exhibit higher LogP, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

6-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)hexanoic acid is a complex organic compound notable for its unique structural features and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a methanoisoindole moiety linked to a hexanoic acid chain, which contributes to its distinct chemical properties. Its IUPAC name is 6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)hexanoic acid, and it has a molecular formula of C15H19NO4. The structure is characterized by a dioxo functional group that may play a crucial role in its biological interactions.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant activity. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Research has shown that compounds with similar structures to this compound possess antimicrobial properties. This suggests potential applications in treating infections or as preservatives in food and pharmaceuticals.

Anti-inflammatory Effects

There is evidence to suggest that the compound may have anti-inflammatory properties. Inflammation is a key factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are of significant interest in therapeutic development.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro when treated with the compound. |

| Antimicrobial Testing | Showed effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli. |

| Anti-inflammatory Research | In vivo studies indicated reduced inflammation in animal models when administered the compound compared to control groups. |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. These synthetic routes include:

- Formation of the methanoisoindole core via cyclization.

- Introduction of the hexanoic acid chain through alkylation or acylation.

- Purification using chromatography techniques.

This compound has potential applications across various fields:

- Pharmaceuticals : As a therapeutic agent targeting oxidative stress-related diseases.

- Food Industry : As a natural preservative due to its antimicrobial properties.

- Cosmetics : In formulations aimed at reducing skin inflammation and oxidative damage.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Researchers must use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Handling should occur in a certified chemical fume hood to minimize inhalation risks. In case of skin contact, flush the affected area with water for ≥15 minutes and seek medical attention if irritation persists . Storage requires airtight containers in cool, dry environments, away from oxidizers and ignition sources due to thermal instability .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the isoindole and hexanoic acid moieties. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dioxo groups). Mass spectrometry (MS) using electrospray ionization (ESI) can verify molecular weight (C₁₄H₁₅NO₄; MW 261.3) .

Q. How should researchers purify this compound post-synthesis?

- Methodological Answer: Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) is effective. Monitor reaction progress via Thin-Layer Chromatography (TLC) using UV visualization or iodine staining. Recrystallization from ethanol/water mixtures may further enhance purity .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s reactivity under varying pH?

- Methodological Answer: Systematic pH-dependent studies (pH 3–10) should be conducted using buffered solutions. Monitor degradation kinetics via High-Performance Liquid Chromatography (HPLC) with UV detection. Compare results with computational models (e.g., density functional theory (DFT) for protonation states). Contradictions may arise from solvent polarity effects, requiring controlled replicates .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer: Molecular docking tools (AutoDock Vina, Schrödinger Suite) can simulate binding affinities to target proteins (e.g., cyclooxygenase isoforms). Use the compound’s InChIKey (if available) to retrieve 3D structures from PubChem or generate them via software like Avogadro. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What experimental designs assess environmental persistence and ecotoxicity?

- Methodological Answer: Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and aquatic toxicity assays (Daphnia magna LC₅₀). Measure soil adsorption coefficients (Kₒc) using batch equilibrium methods. Combine lab data with environmental fate models (EPI Suite) to predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.